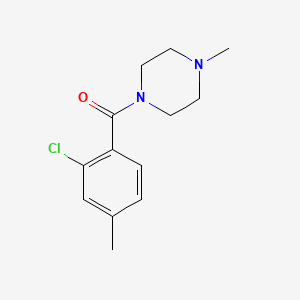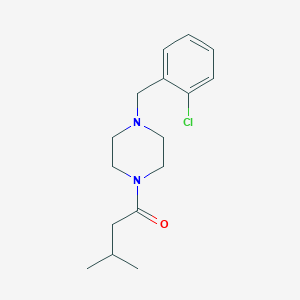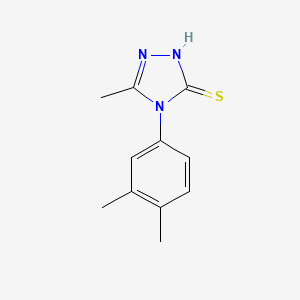![molecular formula C13H11N3O2S3 B5761935 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and cytokine receptor (CR) signaling.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding of antigens to the 4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and leading to decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting tumor growth and improving survival in animal models of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases at high concentrations, which may limit its use in certain experiments. Additionally, TAK-659 is not currently approved for clinical use, which may limit its availability for researchers.
Direcciones Futuras
There are several potential future directions for the study of TAK-659. One area of interest is the development of combination therapies, such as the combination of TAK-659 with other targeted agents or chemotherapy drugs. Another area of interest is the study of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to investigate the potential off-target effects of TAK-659 and to optimize its dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting from the reaction of 4-nitrobenzenesulfonamide with 2-thiophenecarboxylic acid to yield 4-(2-thienyl)benzenesulfonamide. This intermediate is then reacted with thionyl chloride and potassium hydroxide to form 4-(2-thienyl)benzenesulfonyl chloride, which is further reacted with 4-amino-1,3-thiazole-2-amine to yield TAK-659. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit BTK activity and downstream signaling, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been studied in combination with other agents, such as the PI3K inhibitor idelalisib, and has shown synergistic effects in vitro and in vivo.
Propiedades
IUPAC Name |
4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S3/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMXWIFQXGUQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Thiophen-2-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
